molecular formula C4H2F2S B098738 3,4-Difluorothiophene CAS No. 19259-15-5

3,4-Difluorothiophene

Cat. No. B098738
CAS RN: 19259-15-5
M. Wt: 120.12 g/mol
InChI Key: UGIBDPMYKKYHTB-UHFFFAOYSA-N
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Description

3,4-Difluorothiophene is a chemical compound with the molecular formula C4H2F2S . It has a molecular weight of 120.12 g/mol . It is used as an intermediate in organic synthesis and pharmaceuticals .


Synthesis Analysis

3,4-Difluorothiophene-substituted aryls are synthesized as C−H monomers for the synthesis of conjugated polymers . In one study, a new polymer acceptor was synthesized by replacing the upper linear alkyl side chains on the small molecule building block with branched alkyl chains and attaching difluorene substituents on its thiophene π-bridge linker .


Molecular Structure Analysis

The molecular structure of 3,4-Difluorothiophene is represented by the InChI code 1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H . The compound has a topological polar surface area of 28.2 Ų and a complexity of 58.7 .


Physical And Chemical Properties Analysis

3,4-Difluorothiophene has a molecular weight of 120.12 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Organic Photovoltaics (OPVs)

3,4-Difluorothiophene: is utilized in the development of polymer acceptors for efficient all-polymer bulk heterojunction solar cells. These solar cells are a part of the next generation of photovoltaics, offering a low-cost and flexible alternative to traditional silicon-based solar cells .

Organic Field-Effect Transistors (OFETs)

The compound serves as a building block in polyterthiophenes , which are used as the active semiconducting layer in OFETs. OFETs are critical components in the fabrication of organic electronic devices, such as flexible displays and sensors .

Organic Solar Cells (OSCs)

Unfused electron acceptors containing 3,4-Difluorothiophene cores have been developed for OSC applications. These materials facilitate enhanced intramolecular charge transfer, leading to OSCs with high power conversion efficiency and short-circuit current density .

Chemical Synthesis Intermediates

3,4-Difluorothiophene: derivatives are valuable intermediates in organic synthesis, used for constructing complex molecules for pharmaceuticals and other chemical products .

Safety and Hazards

When handling 3,4-Difluorothiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

3,4-Difluorothiophene has been used in the development of polymer acceptors for “all-polymer” bulk-heterojunction solar cells . It is also used as an intermediate in organic synthesis and pharmaceuticals , indicating potential future applications in these areas.

Mechanism of Action

Target of Action

3,4-Difluorothiophene is a chemical compound used in the synthesis of various organic materials. The primary targets of this compound are typically organic molecules that can undergo reactions with 3,4-Difluorothiophene to form more complex structures .

Mode of Action

The mode of action of 3,4-Difluorothiophene involves its interaction with other organic molecules in chemical reactions. It can participate in various types of reactions, including substitution and addition reactions, to form new compounds .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Difluorothiophene can vary depending on the specific reactions it is involved in. In general, it is used to synthesize more complex organic compounds, potentially affecting the pathways these compounds are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Difluorothiophene are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body fairly quickly. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of 3,4-Difluorothiophene’s action depend on the specific reactions it participates in. For example, in the synthesis of organic solar cells, it contributes to the formation of the active layer that absorbs sunlight and generates electricity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Difluorothiophene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in .

properties

IUPAC Name

3,4-difluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBDPMYKKYHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617832
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorothiophene

CAS RN

19259-15-5
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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